5-Cyclopropoxy-2-fluoropyridine
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Overview
Description
5-Cyclopropoxy-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a cyclopropoxy group on the pyridine ring
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-fluoropyridine involves several steps, typically starting with the appropriate pyridine precursor. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach is the halogen replacement reaction, where a halogenated pyridine reacts with a fluorine reagent under specific conditions . Industrial production methods often utilize these synthetic routes but may involve optimization for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropoxy group allows for cyclization reactions, which can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
5-Cyclopropoxy-2-fluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. Additionally, the cyclopropoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its biological activity .
Comparison with Similar Compounds
5-Cyclopropoxy-2-fluoropyridine can be compared to other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Fluoropyridine: The fluorine atom is positioned differently, which can affect the compound’s electronic properties and reactivity.
4-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in the para position, influencing its chemical behavior.
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
AWGNQWDBQGJBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)F |
Origin of Product |
United States |
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